![molecular formula C17H15FN2O2S B5701242 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiazol group, and a furamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Detailed structural analysis would require techniques such as NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
- Molecular docking studies indicate that it binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT .
- Pyrazoles are known for their antimicrobial effects. This compound may contribute to combating bacterial and fungal infections .
- Inflammation is a key factor in various diseases. The compound’s anti-inflammatory properties could be explored for therapeutic interventions .
- Oxidative stress plays a role in aging and disease. Investigating this compound’s antioxidant activity could yield insights into potential treatments .
- Pyrazoles have been studied for their cytotoxicity against cancer cells. This compound’s impact on tumor growth warrants further investigation .
- Fluorinated compounds are popular in drug development. The C-F bond’s stability and increased binding affinity make fluorinated derivatives attractive for medicinal chemistry .
Anti-Breast Cancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Antioxidant Function
Cytotoxicity and Anti-Tumor Effects
Drug Design and Medicinal Chemistry
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide are currently unknown .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action . Compounds with similar structures have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its molecular structure suggests it may have good bioavailability due to its balance of hydrophobic and hydrophilic regions .
Result of Action
The molecular and cellular effects of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-9-8-14(10(2)22-9)16(21)20-17-19-15(11(3)23-17)12-4-6-13(18)7-5-12/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUTVZLUBVQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.